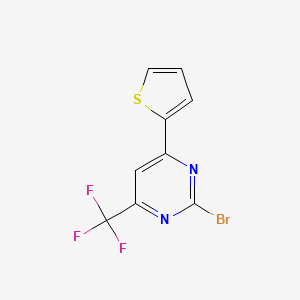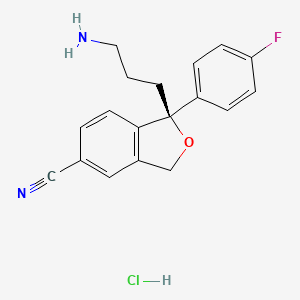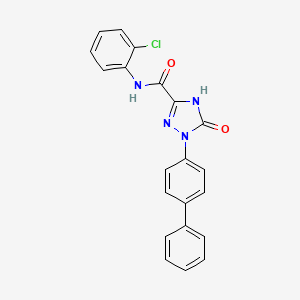
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a thienyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Bromine Atom: Bromination of the pyrimidine ring can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid or ester and a suitable palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH), can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thienyl group.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), along with appropriate ligands, can be used for cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products such as 2-amino-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine or 2-thio-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
Oxidation Reactions: Products such as 2-Bromo-6-(2-thienylsulfoxide)-4-(trifluoromethyl)pyrimidine or 2-Bromo-6-(2-thienylsulfone)-4-(trifluoromethyl)pyrimidine.
Cross-Coupling Reactions: Products such as 2-(2-thienyl)-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine.
Scientific Research Applications
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Synthetic Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can provide additional binding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the thienyl group, which may reduce its binding affinity and specificity.
2-Bromo-6-(2-thienyl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its lipophilicity and metabolic stability.
6-(2-Thienyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
2-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents (bromine, thienyl, and trifluoromethyl groups), which provide a combination of reactivity, binding affinity, and metabolic stability. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and synthetic chemistry.
Properties
Molecular Formula |
C9H4BrF3N2S |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
2-bromo-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4BrF3N2S/c10-8-14-5(6-2-1-3-16-6)4-7(15-8)9(11,12)13/h1-4H |
InChI Key |
NZSINFOEFQNHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)



![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)


![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)

![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
